molecular formula C19H15NO3 B14634237 Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate CAS No. 54525-41-6

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate

Cat. No.: B14634237
CAS No.: 54525-41-6
M. Wt: 305.3 g/mol
InChI Key: JLOPLQQBZDEICM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H13NO3. It is a member of the enoate ester family, characterized by the presence of an α,β-unsaturated carboxylic ester group. This compound is known for its unique structure, which includes both cyano and keto functional groups, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate can be synthesized through various methods. One common approach involves the condensation of ethyl cyanoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate is unique due to its combination of cyano and keto functional groups, along with the presence of two phenyl rings. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

CAS No.

54525-41-6

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

ethyl 2-cyano-4-oxo-3,4-diphenylbut-2-enoate

InChI

InChI=1S/C19H15NO3/c1-2-23-19(22)16(13-20)17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12H,2H2,1H3

InChI Key

JLOPLQQBZDEICM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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